Osteogenic Growth Peptide, OGP acetate
Description
Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide (sequence: H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH) found in mammalian serum at micromolar concentrations . Its acetate form enhances solubility and stability, making it suitable for therapeutic applications. OGP promotes bone formation by stimulating osteoblast proliferation and differentiation while inhibiting osteoclast-mediated bone resorption . Mechanistically, OGP binds to the CB2 receptor, activating Gi-protein-coupled signaling and downstream MAPK pathways to regulate osteogenic markers like RUNX2, alkaline phosphatase (ALP), and osteocalcin .
Key properties:
Properties
Molecular Formula |
C70H114N22O20 |
|---|---|
Molecular Weight |
1583.8 g/mol |
IUPAC Name |
acetic acid;2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C68H110N22O18.C2H4O2/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98;1-2(3)4/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77);1H3,(H,3,4)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-;/m0./s1 |
InChI Key |
MYDJRSJKFRHSJV-IHSWOFEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Osteogenic Growth Peptide, OGP acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Osteogenic Growth Peptide, OGP acetate, primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and degradation.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product of these reactions is the this compound itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
Osteogenic Growth Peptide, OGP acetate, has a wide range of scientific research applications:
Bone Regeneration: It stimulates the proliferation, differentiation, and matrix mineralization of osteoblastic cells, making it a valuable tool in bone tissue engineering.
Anti-inflammatory Effects: It has been shown to have potent anti-inflammatory properties, which can be beneficial in treating inflammatory bone diseases.
Hematopoiesis: It promotes the proliferation of hematopoietic stem cells, aiding in the recovery of bone marrow after injury or chemotherapy.
Drug Delivery Systems: It can be incorporated into hydrogels and other delivery systems to provide sustained release and targeted delivery of therapeutic agents.
Mechanism of Action
Osteogenic Growth Peptide, OGP acetate, exerts its effects through several molecular pathways:
Cannabinoid Receptor Type 2 (CB2): It binds to CB2 receptors, acting as both an agonist and positive allosteric modulator, which helps in maintaining bone mass and reducing inflammation.
MAP Kinase Pathway: It activates the MAP kinase pathway, promoting osteoblast proliferation and differentiation.
Src and RhoA Pathways: These pathways are involved in cytoskeletal rearrangements and cell migration, contributing to bone formation.
Comparison with Similar Compounds
OGP vs. OGP(10–14)
OGP(10–14) (YGFGG) is the C-terminal pentapeptide fragment of OGP, generated via proteolytic cleavage. Both compounds share osteogenic activity but differ in structure and mechanisms:
Research Findings :
OGP vs. Parathyroid Hormone (PTH1–34)
PTH1–34, a fragment of parathyroid hormone, is clinically used for osteoporosis.
Research Findings :
OGP vs. Bone Morphogenetic Proteins (BMPs)
BMPs (e.g., BMP-2, BMP-7) are TGF-β superfamily members used in spinal fusion and non-union fractures.
| Parameter | OGP | BMPs |
|---|---|---|
| Pathway | CB2/MAPK | SMAD-dependent |
| Osteogenic Markers | RUNX2, ALP, osteocalcin | Similar markers, plus SMAD1/5/9 |
| Clinical Use | Experimental | FDA-approved for specific indications |
| Safety | No ectopic bone formation reported | Risk of ectopic bone, inflammation |
Research Findings :
OGP vs. Collagen-Mimetic Peptides (GFOGER, DGEA)
GFOGER and DGEA are integrin-binding peptides derived from collagen.
| Parameter | OGP | GFOGER/DGEA |
|---|---|---|
| Target | CB2 receptor | α2β1 integrin |
| Function | Osteoblast proliferation | Cell adhesion, spreading |
| Therapeutic Use | Systemic/local bone repair | Implant coatings for osseointegration |
Research Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
